(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
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Overview
Description
(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid: is a chiral compound that belongs to the class of oxazepane derivatives. This compound is characterized by its unique seven-membered ring structure containing both oxygen and nitrogen atoms. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a di-tert-butyl dicarbonate (Boc2O) to form the oxazepane ring. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) to yield reduced oxazepane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxazepane derivatives with ketone or aldehyde functionalities.
Reduction: Reduced oxazepane derivatives with alcohol or amine functionalities.
Substitution: Substituted oxazepane derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemistry: (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates. It is also employed in the design of enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents. Its ability to form stable complexes with metal ions makes it useful in the development of metal-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in polymer synthesis and material science applications.
Mechanism of Action
The mechanism of action of (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the natural substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent downstream effects on metabolic pathways.
Comparison with Similar Compounds
(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid ethyl ester: This compound is similar in structure but contains an ethyl ester group instead of a carboxylic acid group.
(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-methyl ester: Similar to the ethyl ester derivative, this compound has a methyl ester group.
Uniqueness: this compound is unique due to its carboxylic acid functionality, which allows for further derivatization and conjugation with other molecules. This property makes it more versatile compared to its ester counterparts, which are less reactive.
Properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDWYOLYCHSXTO-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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